molecular formula C12H22N2O2 B13522961 tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate

tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate

Cat. No.: B13522961
M. Wt: 226.32 g/mol
InChI Key: CTIWJPHESMDSHS-UHFFFAOYSA-N
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Description

tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane and a tert-butyl carbamate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
  • tert-Butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate hydrochloride

Uniqueness

tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate is unique due to its specific spirocyclic structure and the presence of a tert-butyl carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

CTIWJPHESMDSHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2(C1)CC2

Origin of Product

United States

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